2-chlorobenzenediazonium;chloride 2-chlorobenzenediazonium;chloride
Brand Name: Vulcanchem
CAS No.: 89-90-7
VCID: VC16983927
InChI: InChI=1S/C6H4ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H;1H/q+1;/p-1
SMILES:
Molecular Formula: C6H4Cl2N2
Molecular Weight: 175.01 g/mol

2-chlorobenzenediazonium;chloride

CAS No.: 89-90-7

Cat. No.: VC16983927

Molecular Formula: C6H4Cl2N2

Molecular Weight: 175.01 g/mol

* For research use only. Not for human or veterinary use.

2-chlorobenzenediazonium;chloride - 89-90-7

Specification

CAS No. 89-90-7
Molecular Formula C6H4Cl2N2
Molecular Weight 175.01 g/mol
IUPAC Name 2-chlorobenzenediazonium;chloride
Standard InChI InChI=1S/C6H4ClN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H;1H/q+1;/p-1
Standard InChI Key ASAXBSZZWZWZBV-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C(=C1)[N+]#N)Cl.[Cl-]

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Chlorobenzenediazonium chloride consists of a benzene ring substituted with a chlorine atom at the ortho position and a diazonium group (N2+-\text{N}_2^+) at the para position, paired with a chloride ion (Cl\text{Cl}^-) to maintain charge neutrality . The diazonium group’s linear geometry and high electrophilicity render the compound highly reactive, particularly in aqueous or acidic media.

Table 1: Key Identifiers and Properties

PropertyValueSource
IUPAC Name2-Chlorobenzenediazonium
Molecular FormulaC6H4Cl2N2\text{C}_6\text{H}_4\text{Cl}_2\text{N}_2
Molecular Weight175.01 g/mol
CAS Number89-90-7
StabilityThermally unstable; stabilized in acidic, low-temperature conditions

Spectroscopic Characterization

  • NMR Spectroscopy: The 1H^1\text{H} NMR spectrum of 2-chlorobenzenediazonium chloride exhibits distinct aromatic proton resonances between δ=7.28.1\delta = 7.2 - 8.1 ppm, with splitting patterns indicative of ortho-substitution .

  • Infrared (IR) Spectroscopy: Strong absorption bands at 2100cm1\sim 2100 \, \text{cm}^{-1} correspond to the diazonium group’s N2+\text{N}_2^+ stretching vibration .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The diazotization of 2-chloroaniline (C6H5ClNH2\text{C}_6\text{H}_5\text{ClNH}_2) represents the primary route to 2-chlorobenzenediazonium chloride. The reaction proceeds via the following steps:

  • Diazotization: 2-Chloroaniline reacts with sodium nitrite (NaNO2\text{NaNO}_2) in hydrochloric acid (HCl\text{HCl}) at 05C0 - 5^\circ \text{C}:

    C6H4ClNH2+NaNO2+2HClC6H4ClN2+Cl+NaCl+2H2O\text{C}_6\text{H}_4\text{ClNH}_2 + \text{NaNO}_2 + 2\text{HCl} \rightarrow \text{C}_6\text{H}_4\text{ClN}_2^+ \text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}

    This exothermic reaction requires precise temperature control to prevent decomposition .

  • Isolation: The product precipitates as a crystalline solid and is filtered under reduced pressure.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature05C0 - 5^\circ \text{C}Prevents diazonium salt decomposition
HCl Concentration3 MEnsures protonation of nitrous acid
Reaction Time30 - 60 minutesMaximizes conversion

Industrial Manufacturing

Industrial processes scale the diazotization reaction using continuous-flow reactors to enhance safety and yield. Key modifications include:

  • Stabilization: Zinc chloride (ZnCl2\text{ZnCl}_2) or tetrafluoroboric acid (HBF4\text{HBF}_4) is added to form stable complexes (e.g., C6H4ClN2+BF4\text{C}_6\text{H}_4\text{ClN}_2^+ \text{BF}_4^-) .

  • Waste Management: Off-gas scrubbers neutralize toxic NO2\text{NO}_2 byproducts, as demonstrated in pilot-scale studies .

Reactivity and Mechanistic Insights

Electrophilic Substitution

The diazonium group’s strong electron-withdrawing effect activates the benzene ring for nucleophilic attack. For example, in the presence of titanium(III) chloride (TiCl3\text{TiCl}_3), 2-chlorobenzenediazonium chloride couples with 1,4-phenylenediamine to form biphenyl-2,5-diamine derivatives :

C6H4ClN2+Cl+C6H8N2TiCl3C12H12N4+2HCl\text{C}_6\text{H}_4\text{ClN}_2^+ \text{Cl}^- + \text{C}_6\text{H}_8\text{N}_2 \xrightarrow{\text{TiCl}_3} \text{C}_{12}\text{H}_{12}\text{N}_4 + 2\text{HCl}

Radical Pathways

Under reducing conditions, the compound generates aryl radicals (C6H4Cl\text{C}_6\text{H}_4\text{Cl}^\bullet), which participate in chain reactions. For instance, electrochemical reduction proceeds via two single-electron transfers :

C6H4ClN2++eC6H4ClN2eC6H4Cl+N2\text{C}_6\text{H}_4\text{ClN}_2^+ + e^- \rightarrow \text{C}_6\text{H}_4\text{ClN}_2^\bullet \xrightarrow{e^-} \text{C}_6\text{H}_4\text{Cl}^\bullet + \text{N}_2

Decomposition and Byproduct Formation

Thermal or photolytic decomposition yields chlorobenzene (C6H5Cl\text{C}_6\text{H}_5\text{Cl}) and nitrogen gas (N2\text{N}_2):

C6H4ClN2+ClΔC6H5Cl+N2+HCl\text{C}_6\text{H}_4\text{ClN}_2^+ \text{Cl}^- \xrightarrow{\Delta} \text{C}_6\text{H}_5\text{Cl} + \text{N}_2 + \text{HCl}

Applications in Organic Synthesis

Pharmaceutical Intermediates

2-Chlorobenzenediazonium chloride is a precursor to mitotane (C14H10Cl4\text{C}_{14}\text{H}_{10}\text{Cl}_4), an antineoplastic agent used in adrenal carcinoma therapy. The compound undergoes Ullmann coupling with dichlorobenzene to form the mitotane backbone .

Polymer and Dye Synthesis

The compound’s reactivity enables the synthesis of azo dyes and conductive polymers. For example, coupling with β-naphthol produces Sudan I, a vibrant orange-red dye .

Table 3: Representative Reactions and Products

Reaction TypeReagentsProductYield
Sandmeyer ReactionCuCN\text{CuCN}2-Chlorobenzonitrile75%
Gomberg-Bachmann CouplingBenzene2-Chlorobiphenyl60%
Azo Couplingβ-Naphthol1-(2-Chlorophenylazo)-2-naphthol85%

Recent Research Advances

Radical Suppression Techniques

Adding 1,1-diphenylethene as a radical chain suppressor enables ionic displacement reactions, converting 2-chlorobenzenediazonium acetate into hydroxybenzenediazonium salts .

Electrochemical Applications

Studies demonstrate the compound’s utility in modifying electrode surfaces via aryl radical grafting, enhancing conductivity in biosensors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator